Methylglyoxime
Overview
Description
Synthesis Analysis
Dimethylglyoxime can be prepared from butanone first by reaction with ethyl nitrite to give biacetyl monoxime. The second oxime is installed using sodium hydroxylamine monosulfonate .Chemical Reactions Analysis
Methylglyoxime forms complexes with metals including nickel, palladium, and cobalt . These complexes are used to separate those cations from solutions of metal salts and in gravimetric analysis . It is also used in precious metals refining to precipitate palladium from solutions of palladium chloride .Physical And Chemical Properties Analysis
Methylglyoxime has a molar mass of 116.12 g/mol, a melting point of 238-240°C, and a boiling point of approximately 217.15°C . It is soluble in alcohol, ether, pyridine, and acetone, but insoluble in water . Its density is approximately 1.2829 g/cm3, and it has a refractive index of approximately 1.4880 .Scientific Research Applications
Anticancer Properties
Methylglyoxal has been historically recognized for its anticancer and antiviral effects. It's proposed to act as a natural growth regulator and potentially an anticancer agent. Studies suggest that methylglyoxal's anticancer effect might be mediated by acting on critical alterations in malignant cells, specifically in glyceraldehyde-3-phosphate dehydrogenase and mitochondrial complex I. A formulation based on methylglyoxal showed promise in treating a variety of cancers without any toxic effects, which is contrary to the effects of existing anticancer drugs. Most patients in the study benefited significantly, with a notable number becoming free of the disease. This suggests a potential for using methylglyoxal-based formulations in cancer treatment and palliation (Talukdar et al., 2008).
Metabolic Effects
Methylglyoxal is a highly cytotoxic physiological metabolite produced from enzymatic and nonenzymatic reactions. Its deleterious nature arises from its ability to glycate and crosslink macromolecules like proteins and DNA. Despite its toxicity, methylglyoxal is used in cancer treatment due to its efficacy as an anticancer drug. Research has highlighted the inhibitory effects and toxicity of methylglyoxal in microbial growth and diabetic complications (Chakraborty et al., 2014).
Cellular Sensitivity and Resistance
Different cells exhibit varying sensitivities to methylglyoxal toxicity, which is crucial for the potential application of methylglyoxal in cancer chemotherapy. Understanding the cellular factors responsible for this variance is important to avoid treatment failure. Studies show that methylglyoxal causes early and extensive generation of reactive oxygen species in cells, with certain cell types showing higher sensitivity due to defective antioxidant and detoxifying abilities (Amicarelli et al., 2003).
Genetic and Molecular Responses
The interaction between methylglyoxal and genetic components in cells is complex. For instance, the deletion of the tpiA gene in Escherichia coli, which artificially elevates methylglyoxal, revealed the biological consequences of its toxicity, including attacks on macromolecules like DNA and RNA and perturbation of nucleotide levels. This study emphasized the need for synchronized and counterintuitive genetic changes to adapt to the coupling of glycolysis to toxic methylglyoxal production (McCloskey et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHGQZJWAXFGG-ZUVMSYQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylglyoxime | |
CAS RN |
1804-15-5 | |
Record name | Methylglyoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLGLYOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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